4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine

Catalog No.
S2648965
CAS No.
415711-72-7
M.F
C13H18BrNO
M. Wt
284.197
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine

CAS Number

415711-72-7

Product Name

4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine

IUPAC Name

4-[(4-bromophenyl)methyl]-2,6-dimethylmorpholine

Molecular Formula

C13H18BrNO

Molecular Weight

284.197

InChI

InChI=1S/C13H18BrNO/c1-10-7-15(8-11(2)16-10)9-12-3-5-13(14)6-4-12/h3-6,10-11H,7-9H2,1-2H3

InChI Key

DXFLVWNNYJNMTO-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)CC2=CC=C(C=C2)Br

solubility

not available

4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine is a chemical compound characterized by its unique structure, which combines a bromophenyl group with a morpholine ring. The molecular formula of this compound is C12H16BrNOC_{12}H_{16}BrNO, and it has a molecular weight of approximately 270.17 g/mol . The presence of the bromine atom in the bromophenyl group imparts distinct chemical properties, making it a subject of interest in various fields of research.

, including:

  • Substitution Reactions: The bromine atom in the bromophenyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
  • Oxidation and Reduction Reactions: It can be oxidized or reduced to yield different derivatives depending on the reagents and conditions used.

Common Reagents and Conditions

  • Substitution Reactions: Common reagents include sodium azide, potassium thiolate, or primary amines.
  • Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.
  • Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with amines can yield amine derivatives, while oxidation may produce corresponding ketones or carboxylic acids.

Research indicates that 4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine possesses potential biological activities. It has been studied for its antimicrobial and anticancer properties. The compound's mechanism of action likely involves interactions with specific molecular targets, where the bromophenyl group may facilitate halogen bonding and the morpholine ring can form hydrogen bonds with target proteins, influencing enzyme or receptor activity.

The synthesis of 4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine typically involves the reaction of 4-bromobenzyl chloride with 2,6-dimethylmorpholine under basic conditions. This reaction is commonly conducted in the presence of bases such as sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution.

Industrial Production Methods

For industrial applications, similar synthetic routes are employed but scaled up for larger production volumes. Continuous flow reactors and optimized reaction conditions enhance yield and purity. Purification methods like recrystallization or chromatography are often utilized to achieve high purity levels.

The applications of 4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine span multiple fields:

  • Chemistry: Serves as an intermediate in synthesizing various organic compounds.
  • Biology: Investigated for potential therapeutic uses due to its biological activity.
  • Industry: Utilized in producing specialty chemicals and as a reagent in various industrial processes.

Studies on the interactions of 4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine with biological molecules suggest that its structure allows for significant binding capabilities. The halogen bonding from the bromophenyl group enhances its interaction with various biological targets, potentially leading to modulated biological effects.

Several compounds share structural similarities with 4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine. Here are some similar compounds along with their unique features:

Compound NameKey Features
4-(Bromophenyl)-2-methylmorpholineLacks additional methyl groups; simpler structure
2-(4-Bromophenyl)-1-methylpyrrolidinePyrrolidine ring instead of morpholine; different reactivity
4-(Chlorophenyl)-2,6-dimethylmorpholineChlorine instead of bromine; may exhibit different biological activity
N,N-Dimethyl-4-(bromophenyl)anilineContains an aniline structure; different electronic properties

These compounds highlight the uniqueness of 4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine due to its specific combination of functional groups and structural elements that influence its chemical behavior and biological activity .

XLogP3

2.9

Dates

Last modified: 07-22-2023

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